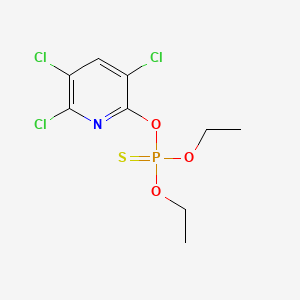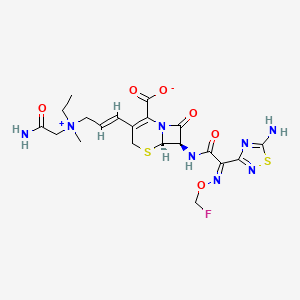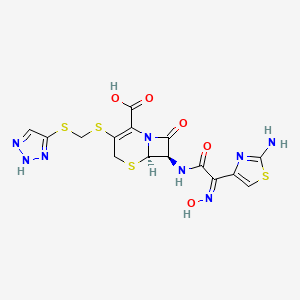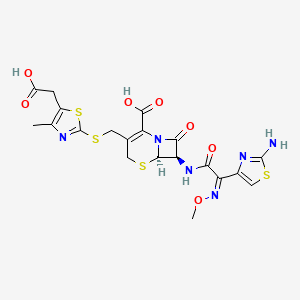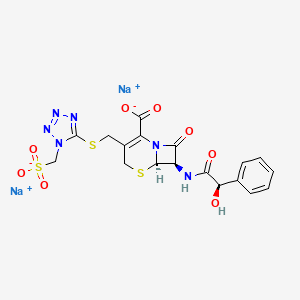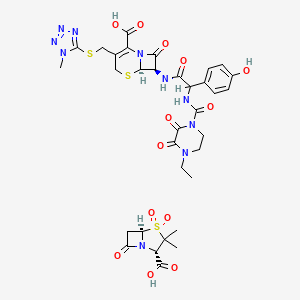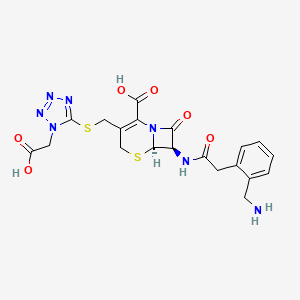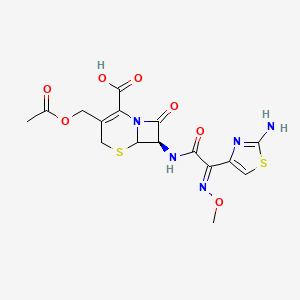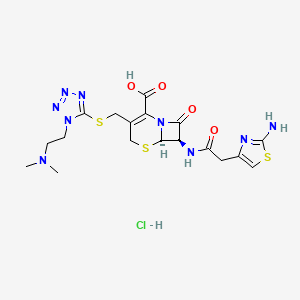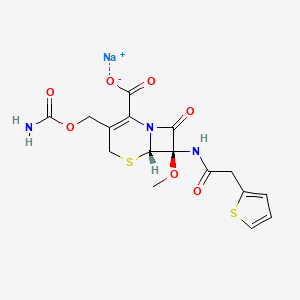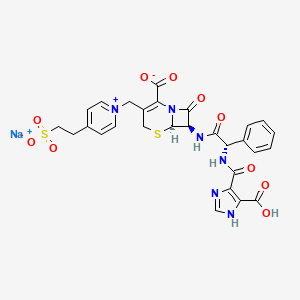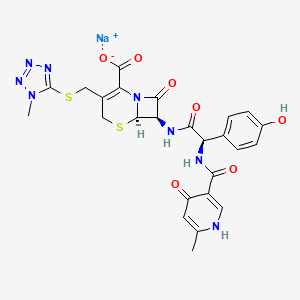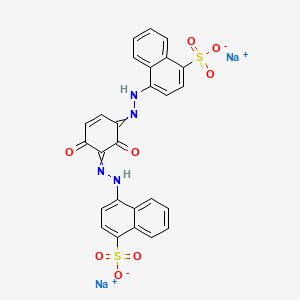
酸性棕14
描述
Acid Brown 14 is a synthetic aromatic dye widely used in various industrial applications, particularly in the textile industry. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are known for their vibrant colors and strong affinity for protein-based fibers such as wool, silk, and nylon. Acid Brown 14 is specifically used for dyeing leather, wool, and silk, providing a rich brown hue.
科学研究应用
Acid Brown 14 has several scientific research applications, including:
Environmental Chemistry: Used as a model compound for studying the removal of synthetic dyes from wastewater through various treatment methods such as adsorption, photocatalysis, and biodegradation.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of dyes in environmental samples.
Material Science: Utilized in the synthesis of dye-sensitized solar cells and other optoelectronic devices.
Biotechnology: Investigated for its potential use in biosensors and bioimaging applications due to its strong color and stability.
作用机制
Target of Action
Acid Brown 14, also known as Echt Brown , is a synthetic aromatic dye with the linear formula C26H16N4Na2O8S2 It’s commonly used in various industries, including textile and leather processing .
Mode of Action
It’s known that the dye can be removed from solutions through a process called electrocoagulation (ec) . This process involves the use of an electric current to remove the dye particles from a solution. The dye particles are attracted to an electrode, coagulate, and then can be easily removed .
Biochemical Pathways
The dye’s interaction with biological systems, particularly its removal through electrocoagulation, suggests it may interact with various biochemical processes .
Result of Action
The primary result of Acid Brown 14’s action in an industrial context is the imparting of color to materials. In an environmental context, the dye’s presence in waste streams can be problematic due to its potential toxicity and the difficulty of removing it from wastewater . The electrocoagulation process can effectively remove Acid Brown 14, mitigating these issues .
Action Environment
The action of Acid Brown 14 can be influenced by various environmental factors. For instance, the efficiency of its removal from wastewater via electrocoagulation can be affected by the pH of the solution . More acidic conditions (lower pH) have been found to enhance the removal of Acid Brown 14 .
生化分析
Biochemical Properties
Acid Brown 14 is soluble in water and slightly soluble in ethanol . It interacts with various biomolecules, primarily through electrostatic interactions due to its charged nature
Cellular Effects
It has been observed that Acid Brown 14 can be removed from the environment using visible light irradiation along with certain photocatalysts This suggests that Acid Brown 14 may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 14 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Acid Brown 14 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in water and reacted with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt solution is slowly added to a solution of the coupling component under alkaline conditions (pH 8-10) to form the azo dye.
Isolation and Purification: The resulting dye is precipitated, filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions: Acid Brown 14 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction of the azo bond by reducing agents such as sodium dithionite results in the formation of aromatic amines.
Substitution: The aromatic rings in Acid Brown 14 can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as nitrobenzenes or phenols.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Nitro or sulfonated derivatives of the original dye.
相似化合物的比较
Acid Brown 14 can be compared with other similar azo dyes, such as Acid Yellow 11, Acid Red 35, and Acid Orange 7. These dyes share similar structural features and applications but differ in their specific color properties and reactivity. For example:
Acid Yellow 11: Provides a bright yellow color and is used in textile and paper industries.
Acid Red 35: Produces a vibrant red hue and is commonly used in dyeing wool and silk.
Acid Orange 7: Known for its orange color and used in various industrial applications.
The uniqueness of Acid Brown 14 lies in its specific brown color, which is highly sought after in the leather and textile industries for producing rich, earthy tones.
属性
CAS 编号 |
5850-16-8 |
|---|---|
分子式 |
C26H16N4Na2O8S2 |
分子量 |
622.5 g/mol |
IUPAC 名称 |
disodium;4-[(2Z)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-21-,30-25-;; |
InChI 键 |
UTIACSXEVKXHPT-YIDQSHOPSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C\3/C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |
外观 |
Solid powder |
Key on ui other cas no. |
5850-16-8 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. 20195; NSC 75909; NSC-75909; NSC75909 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


